
1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is the cannabinoid receptor . This compound can be used as a ligand for this receptor .
Mode of Action
Benzo[b]thiophen-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone interacts with the cannabinoid receptor, leading to changes in the receptor’s activity
Biochemical Pathways
Given its role as a ligand for the cannabinoid receptor , it likely influences the endocannabinoid system, which plays a role in a variety of physiological processes such as pain sensation, mood, and memory.
Result of Action
As a ligand for the cannabinoid receptor , it likely influences cellular processes regulated by this receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzothiophene Moiety: Starting from a suitable thiophene derivative, the benzothiophene ring can be synthesized through cyclization reactions.
Diazepane Ring Formation: The diazepane ring can be constructed by reacting appropriate amine precursors under conditions that promote ring closure.
Oxolane Ring Introduction: The oxolane ring can be introduced through nucleophilic substitution reactions involving suitable oxirane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzothiophene-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane: can be compared with other diazepane derivatives, benzothiophene compounds, and oxolane-containing molecules.
Uniqueness
- The unique combination of the benzothiophene, diazepane, and oxolane rings in this compound may confer distinct chemical and biological properties, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-18(17-12-14-4-1-2-5-16(14)23-17)20-8-3-7-19(9-10-20)15-6-11-22-13-15/h1-2,4-5,12,15H,3,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDQXABUNGUTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3S2)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591842.png)
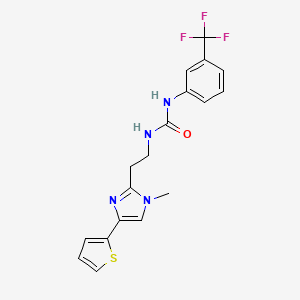
![3-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2591847.png)
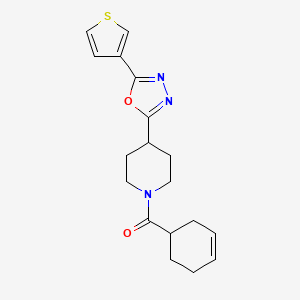


![N-(2-ethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2591852.png)
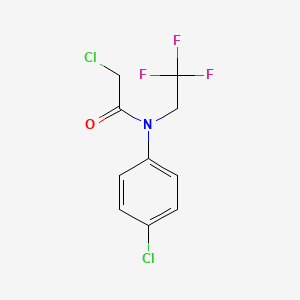
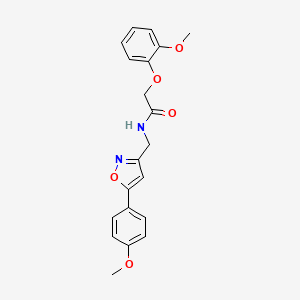
![5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2591858.png)
![(NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B2591860.png)
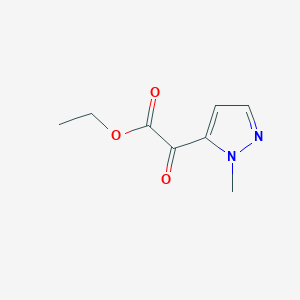
![Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2591863.png)

